CALP3
Overview
Description
CALP3 is a calcium-like peptide that acts as a potent calcium channel blocker. It activates the EF hand motifs of calcium-binding proteins and can functionally mimic increased intracellular calcium levels by modulating the activity of calmodulin, calcium channels, and pumps . This compound has shown potential in controlling apoptosis in diseases such as AIDS or neuronal loss due to ischemia .
Mechanism of Action
Target of Action
CALP3, also known as “(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid” or “VKFGVGFK”, is a potent Ca2+ channel blocker . It primarily targets EF hand motifs of Ca2+ -binding proteins . These proteins play a crucial role in the regulation of calcium signaling within cells .
Mode of Action
This compound interacts with its targets by activating the EF hand motifs of Ca2+ -binding proteins . This interaction allows this compound to functionally mimic increased intracellular calcium ([Ca2+]i) by modulating the activity of Calmodulin (CaM) , Ca2+ channels , and pumps . This modulation results in changes in calcium signaling within the cell .
Biochemical Pathways
The activation of EF hand motifs by this compound affects the calcium signaling pathway . Calcium is a common signaling mechanism, as it exerts allosteric regulatory effects on many enzymes and proteins when it enters the cytoplasm . By modulating the activity of CaM, Ca2+ channels, and pumps, this compound can influence the regulation of many processes in various cellular compartments .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the control of apoptosis . By modulating the activity of CaM, Ca2+ channels, and pumps, this compound can functionally mimic increased [Ca2+]i, which has the potential to control apoptosis in diseases such as AIDS or neuronal loss due to ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. In general, factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: CALP3 is synthesized starting from Fmoc-Asp (PEG-PS)-OAl. The synthesis involves the formation of cyclic this compound, which is unable to inhibit calcium influx and serves as a negative control .
Industrial Production Methods: The industrial production of this compound involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized on a resin, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Types of Reactions:
Inhibition of Glutamate-Induced Cytotoxicity: this compound inhibits glutamate-induced cytotoxicity in a dose-dependent manner.
Inhibition of Apoptosis: this compound causes dose-dependent inhibition of apoptosis.
Common Reagents and Conditions:
Glutamate: Used to induce cytotoxicity in neuronal cultures.
HIV gp120 and SAg: Used to induce apoptosis in human T cells.
Major Products Formed:
Inhibition of Calcium Influx: this compound inhibits calcium influx through glutamate receptor channels.
Reduction of Necrosis: this compound reduces gossypol-induced necrosis and increases the fraction of live cells.
Scientific Research Applications
CALP3 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Calmodulin Agonists: Compounds that bind to the EF-hand/calcium-binding site and activate phosphodiesterase in the absence of calcium.
Uniqueness of CALP3: this compound is unique in its ability to functionally mimic increased intracellular calcium levels by modulating the activity of calmodulin, calcium channels, and pumps. This makes it a potent calcium channel blocker with potential therapeutic applications in controlling apoptosis and neuroprotection .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGXCPBIYSPH-FFIZALLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying phosphorylated CALP3 in rat brain mitochondria?
A: The identification of phosphorylated this compound (p94) in rat brain mitochondria is significant because it suggests a potential role for this protein in regulating the opening of the mitochondrial permeability transition pore (mPTP) []. The mPTP is a large channel that forms in the mitochondrial membrane under conditions of stress, and its opening can lead to cell death. The fact that this compound is phosphorylated upon mPTP opening suggests that it may be involved in regulating this process.
Q2: How does the calpain inhibitor, calpeptin, affect mPTP opening and what does this tell us about this compound's role?
A: Research has shown that calpeptin, a known calpain inhibitor, can suppress Ca2+ efflux from mitochondria, thereby preventing mPTP opening []. This finding further supports the idea that this compound, a member of the calpain family, plays a role in regulating mPTP. The ability of calpeptin to inhibit mPTP opening suggests that this compound activity might be necessary for this process to occur. Further research is needed to fully elucidate the specific mechanisms by which this compound influences mPTP opening and its downstream consequences.
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